molecular formula C21H26N2O2S3 B11652350 8-methoxy-4,4-dimethyl-5-[(4-methylpiperidin-1-yl)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

8-methoxy-4,4-dimethyl-5-[(4-methylpiperidin-1-yl)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11652350
M. Wt: 434.6 g/mol
InChI Key: ZWWYHUGONREJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a quinoline core, a dithiol ring, and a piperidine moiety

Preparation Methods

The synthesis of 1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the reaction of anthranilic acid derivatives . The dithiol ring is then introduced through a series of reactions involving sulfur-containing reagents. The final step involves the attachment of the piperidine moiety under specific reaction conditions .

Chemical Reactions Analysis

1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and dithiol-containing molecules. Compared to these compounds, 1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a quinoline core, a dithiol ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H26N2O2S3

Molecular Weight

434.6 g/mol

IUPAC Name

1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C21H26N2O2S3/c1-13-7-9-22(10-8-13)12-17(24)23-16-6-5-14(25-4)11-15(16)18-19(21(23,2)3)27-28-20(18)26/h5-6,11,13H,7-10,12H2,1-4H3

InChI Key

ZWWYHUGONREJDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)OC)C4=C(C2(C)C)SSC4=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.